molecular formula C19H29NO2Sn B119462 Tms-ct CAS No. 158111-10-5

Tms-ct

Cat. No. B119462
M. Wt: 422.1 g/mol
InChI Key: HYKXLRZDWPQUMD-AURCBSNNSA-N
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Description

TMS-CT is a thin wall, lightweight, fast recovery 3:1 shrink ratio sleeve . It is suitable for a wide variety of applications including aerospace, military, industrial, transport, and energy .


Synthesis Analysis

The synthesis of TMS devices has been discussed in several studies . One study presents a smart approach for synthesizing trimethyl ethoxysilane–decorated magnetic-core silica-nanoparticles (TMS-mcSNPs) . The magnetite core was synthesized using the modified Mössbauer method, and the Stöber method was employed to coat the magnetic particles .


Molecular Structure Analysis

A study used a comprehensive dataset of GC–MS spectra of trimethylsilyl derivatives and their molecular structures, derived from a large commercially available MS library, to train a model that maps between spectra and molecular structures .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . An example of such trimethylsilylation is mentioned in the Brassicasterol article .


Physical And Chemical Properties Analysis

The physical properties of TMS-CT are important parameters in the biological evaluation of materials . TMS-CT is a heat shrinkable wire marker made from durable, flame retardant, heat shrinkable polyolefin .

Scientific Research Applications

TMS as a Non-invasive Brain Study Tool

Transcranial Magnetic Stimulation (TMS) has become an essential non-invasive tool for studying the human brain. It generates a pulsed magnetic field that can temporarily excite or inhibit specific brain areas. For instance, TMS of the motor cortex can induce muscle twitch or block movement, while stimulation of the occipital cortex can create visual effects like phosphenes or scotomas. Moreover, TMS can modify brain functioning beyond the stimulation period, showing potential for therapeutic applications (Hallett, 2000).

TMS in Clinical Neurophysiology and Neuropsychiatric Research

TMS is widely used in clinical neurophysiology for tasks like rehabilitation and intraoperative monitoring. Its integration with MRI and neuronavigation allows precise mapping of motor output to specific body regions. TMS is also valuable for studying excitatory/inhibitory intracortical circuits and brain physiology in various neuropsychiatric diseases. It has opened new avenues in psychophysiology research, particularly in understanding brain-behavior relationships. Emerging research fields like TMS-EEG co-registration are promising for evaluating corticocortical connectivity and brain reactivity (Rossini & Rossi, 2007).

Innovative Tools for TMS-based Research

Innovative tools are being developed to aid researchers in designing and analyzing TMS studies. These tools offer flexibility in research design, from data acquisition to statistical analysis, and can assist in diagnostic processes using machine learning techniques. Such advancements facilitate more efficient and effective use of TMS in scientific research (Giordano et al., 2012).

TMS Combined with Functional MRI in Brain Connectivity Studies

Combining TMS with resting state functional magnetic resonance imaging (fcMRI) is a significant step forward in measuring and manipulating brain connectivity. This combination is crucial in clinical applications, such as using fcMRI to guide TMS targeting and modulating pathological network interactions identified with fcMRI. This approach is anticipated to enhance the diagnosis and treatment of neurological and psychiatric disorders (Fox et al., 2012).

Safety and Ethical Considerations

While TMS shows great promise, it is crucial to adhere to safety guidelines and ethical considerations. The consensus on safety guidelines addresses the risks of conventional TMS protocols, emerging TMS interventions, and applications in neuroimaging environments. These guidelines are essential for maintaining the safety and effectiveness of TMS in research and clinical settings (Rossi et al., 2009).

Modulating Brain Connectivity and Function

TMS has been shown to induce changes in brain connectivity and function. For example, theta-burst repetitive TMS can result in long-lasting decreases in cortical excitability indices and alterations in behavioral task performance, as revealed through EEG-based functional connectivity analysis (Shafi et al., 2013).

Future Directions

The future directions of TMS-CT include the development of neuroimaging techniques aimed to elucidate the functional organization and neuronal networks of the brain . There is a growing body of preliminary research describing the successful use of optical neuroimaging methods to predict TMS outcomes and elucidate the mechanisms relevant to psychiatric disease and recovery .

properties

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-(4-trimethylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO2.3CH3.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;;;;/h4-7,12-15H,8-10H2,1-2H3;3*1H3;/t12-,13+,14+,15-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKXLRZDWPQUMD-AURCBSNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-methyl-3-(4-(trimethylstannyl)phenyl)-, methyl ester, (1R,2S,3S,5S)-

CAS RN

158111-10-5
Record name Tms-ct
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158111105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TMS-CT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PCO2A7B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
S Vaishnavi, C Brammer - Brain Stimulation: Basic, Translational …, 2020 - brainstimjrnl.com
… In the TMS+CT group, 7/9 had either remission or response (78%)… The mean difference between QIDS score after TMS+CT vs. … While there are theoretical reasons why TMS+CT may be …
Number of citations: 1 www.brainstimjrnl.com
A Hu, C Shu, C Xu, J Li, R Liang, R Zheng, M Li… - Chemical Engineering …, 2020 - Elsevier
… Finally, benefiting from the prominent flexibility of the Pd-TMS/CT, the Li–O 2 battery based on Pd-TMS/CT electrode demonstrates excellent performance under different bending and …
Number of citations: 55 www.sciencedirect.com
S Vaishnavi, C Brammer - Brain Stimulation: Basic, Translational …, 2020 - brainstimjrnl.com
… In the TMS+CT group, 7/9 had either remission or response (78%)… The mean difference between QIDS score after TMS+CT vs. … While there are theoretical reasons why TMS+CT may be …
Number of citations: 0 www.brainstimjrnl.com
R Gersner, E Sisko, S Garrison… - … Clinical Research in …, 2020 - brainstimjrnl.com
… In the TMS+CT group, 7/9 had either remission or response (78%)… The mean difference between QIDS score after TMS+CT vs. … While there are theoretical reasons why TMS+CT may be …
Number of citations: 2 www.brainstimjrnl.com
S Kung, EK Weber, MR Basso… - Brain Stimulation: Basic …, 2020 - brainstimjrnl.com
… In the TMS+CT group, 7/9 had either remission or response (78%)… The mean difference between QIDS score after TMS+CT vs. … While there are theoretical reasons why TMS+CT may be …
Number of citations: 0 www.brainstimjrnl.com
H Aggad, YA Ammar, A Hammoudi, M Kihal - Glob. Vet, 2010 - researchgate.net
In order to asses susceptibility of Escherichia coli to seven antimicrobial drugs, we tested one hundred Escherichia coli isolates, recovered from broilers with clinical signs and lesions of …
Number of citations: 34 www.researchgate.net
AN Vzorov, L Wang, J Chen, BZ Wang, RW Compans - Virology, 2016 - Elsevier
… Previously, chimeric HIV-1 Env with TMS-CT domains derived from mouse mammary tumor … We compared different modifications of the MMTV TMS-CT domains and additional …
Number of citations: 25 www.sciencedirect.com
K Bergström, J Gütler, R Blomstrand - Analytical biochemistry, 1970 - Elsevier
The silylation of glycine and lysine may results in two derivatives for each amino acid. The reaction conditions and the conversion from one form into the other have been studied. Mass …
Number of citations: 41 www.sciencedirect.com
L Alibiglou, CD MacKinnon - The Journal of physiology, 2012 - Wiley Online Library
… Planned contrasts were used to test our two main a priori hypotheses: (1) that TMS CT would delay the onset of the control trial movements and (2) that TMS SAS would not delay the …
Number of citations: 99 physoc.onlinelibrary.wiley.com
AN Vzorov, BZ Wang, RW Compans - ВИЧ-инфекция и …, 2016 - hiv.bmoc-spb.ru
… HIV-1 env coding sequences were modified by replacing the TMS-CT domains with domains from the mouse mammary tumor virus (MMTV) Env glycoprotein with or without a GCN4 …
Number of citations: 3 hiv.bmoc-spb.ru

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